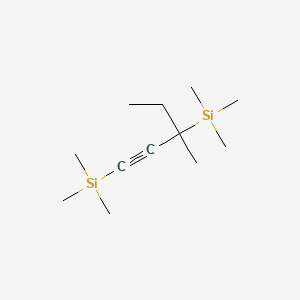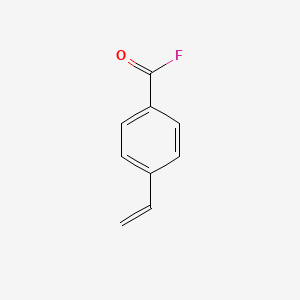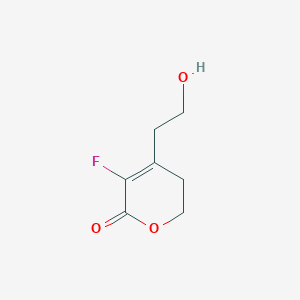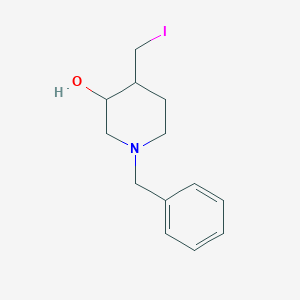
3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne is an organosilicon compound characterized by the presence of trimethylsilyl groups attached to a pentyne backbone
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne typically involves the reaction of 3-methyl-1-pentyne with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups. The general reaction scheme is as follows:
3-Methyl-1-pentyne+2(Trimethylsilyl chloride)→this compound
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems for reagent addition and product isolation can enhance efficiency and scalability.
化学反应分析
Types of Reactions
3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding silanols or siloxanes.
Reduction: Reduction reactions can lead to the formation of silyl-substituted alkanes.
Substitution: The trimethylsilyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like halides or alkoxides can be employed for substitution reactions.
Major Products Formed
Oxidation: Silanols or siloxanes.
Reduction: Silyl-substituted alkanes.
Substitution: Various functionalized derivatives depending on the nucleophile used.
科学研究应用
3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne has several applications in scientific research:
Organic Synthesis: Used as a building block for the synthesis of more complex organosilicon compounds.
Materials Science: Employed in the preparation of silicon-based materials with unique properties.
Biology and Medicine:
Industry: Utilized in the production of specialty chemicals and advanced materials.
作用机制
The mechanism of action of 3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne involves its ability to undergo various chemical transformations due to the presence of reactive trimethylsilyl groups. These groups can be easily removed or substituted, allowing the compound to participate in a wide range of reactions. The molecular targets and pathways involved depend on the specific application and reaction conditions.
相似化合物的比较
Similar Compounds
- 3-Methyl-1,3-bis(trimethylsilyloxy)butane
- Methyltris(trimethylsiloxy)silane
- 3-[3,3,3-trimethyl-1,1-bis[(trimethylsilyl)oxy]disiloxanyl]propyl methacrylate
Uniqueness
3-Methyl-1,3-bis(trimethylsilyl)-1-pentyne is unique due to its specific structure, which imparts distinct reactivity and stability compared to other similar compounds. The presence of the pentyne backbone and trimethylsilyl groups allows for versatile chemical modifications and applications in various fields.
属性
CAS 编号 |
61228-01-1 |
|---|---|
分子式 |
C12H26Si2 |
分子量 |
226.50 g/mol |
IUPAC 名称 |
trimethyl-(3-methyl-1-trimethylsilylpent-1-yn-3-yl)silane |
InChI |
InChI=1S/C12H26Si2/c1-9-12(2,14(6,7)8)10-11-13(3,4)5/h9H2,1-8H3 |
InChI 键 |
JIGMWKAYLNHHRS-UHFFFAOYSA-N |
规范 SMILES |
CCC(C)(C#C[Si](C)(C)C)[Si](C)(C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-(1-Methylethylidene)bicyclo[5.1.0]octane](/img/structure/B13952039.png)


![2-Cyclopropyl-2-azaspiro[4.4]nonane-7-carboxylic acid](/img/structure/B13952053.png)
![5-Methyl-2-phenyl-2,4,5,6-tetrahydropyrrolo[3,4-c]pyrazol-3-amine](/img/structure/B13952061.png)





![6-Phenyl-5-[(1H-1,2,4-triazol-3-yl)azo]imidazo[2,1-b]thiazole](/img/structure/B13952108.png)

![2,3-Diethyl-2,3-dihydrothieno[3,4-b][1,4]dithiine](/img/structure/B13952118.png)
